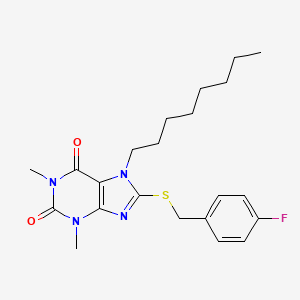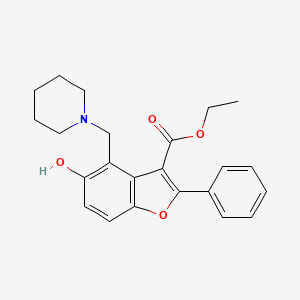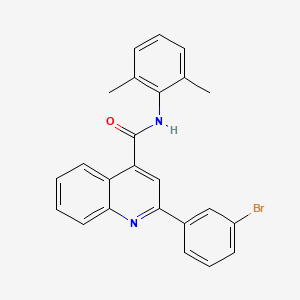methanethione](/img/structure/B11652856.png)
[4-(Benzyloxy)-3-methoxyphenyl](piperidin-1-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-3-methoxyphenylmethanethione: is an organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzyloxy and methoxy groups on the phenyl ring, along with the piperidinyl and methanethione functionalities, provides a unique chemical framework for diverse chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methoxyphenylmethanethione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxy Intermediate: The initial step involves the benzylation of 4-hydroxy-3-methoxybenzaldehyde to form 4-(benzyloxy)-3-methoxybenzaldehyde.
Introduction of the Piperidinyl Group: The benzyloxy intermediate is then reacted with piperidine under basic conditions to introduce the piperidinyl group.
Formation of the Methanethione Group: Finally, the compound is treated with a thiocarbonyl reagent, such as carbon disulfide, in the presence of a base to form the methanethione group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanethione group, converting it to a methylene group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced methylene derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, 4-(Benzyloxy)-3-methoxyphenylmethanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the piperidinyl group, which is a common motif in many bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design, particularly in the areas of neuropharmacology and oncology.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for material science applications.
作用机制
The mechanism of action of 4-(Benzyloxy)-3-methoxyphenylmethanethione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The piperidinyl group could facilitate binding to these targets, while the methanethione group might participate in covalent interactions or redox reactions. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the piperidinyl and methanethione functionalities.
4-[(Morpholin-4-yl)carbothioyl]benzoic acid: Contains a similar methanethione group but with a morpholine ring instead of piperidine.
Uniqueness
The uniqueness of 4-(Benzyloxy)-3-methoxyphenylmethanethione lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential biological activities. The presence of both aromatic and heterocyclic components provides a versatile platform for further chemical modifications and applications.
This detailed overview highlights the significance and potential of 4-(Benzyloxy)-3-methoxyphenylmethanethione in various scientific and industrial fields
属性
分子式 |
C20H23NO2S |
|---|---|
分子量 |
341.5 g/mol |
IUPAC 名称 |
(3-methoxy-4-phenylmethoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C20H23NO2S/c1-22-19-14-17(20(24)21-12-6-3-7-13-21)10-11-18(19)23-15-16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3 |
InChI 键 |
CCAMVDXXQMBIMK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652789.png)
![3-methoxy-N-[2-(piperidin-1-yl)ethyl]-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B11652790.png)

![8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11652800.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652808.png)


![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11652824.png)
![4-(4-methoxyphenyl)-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11652827.png)
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652837.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11652841.png)
![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652846.png)
![3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11652850.png)
